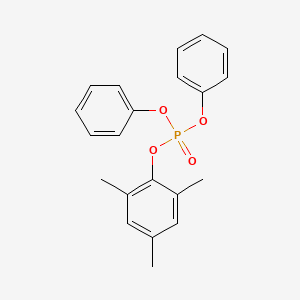
Diphenyl 2,4,6-trimethylphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl 2,4,6-trimethylphenyl phosphate is a chemical compound known for its unique properties and applications. It is a monoacylphosphine oxide-based photoinitiator that can be incorporated into various polymeric matrices for efficient curing and color stability of resins . This compound is widely used in the field of polymer chemistry and has significant industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl 2,4,6-trimethylphenyl phosphate can be synthesized through the oxidation of α-hydroxy (2,4,6-trimethylbenzyl)diphenylphosphine oxide . The reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2,4,6-trimethylphenyl phosphate undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphine oxides, while substitution reactions can produce a range of substituted phosphates.
Scientific Research Applications
Diphenyl 2,4,6-trimethylphenyl phosphate has a wide range of scientific research applications, including:
Biology: The compound’s ability to form stable bonds makes it useful in biological research, particularly in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of Diphenyl 2,4,6-trimethylphenyl phosphate involves its role as a photoinitiator. When exposed to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved in this process include the interaction of the compound with monomers and oligomers in the polymer matrix.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diphenyl 2,4,6-trimethylphenyl phosphate include:
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Dicyclohexyl(2,4,6-trimethylphenyl)phosphine
Uniqueness
This compound is unique due to its high efficiency as a photoinitiator and its ability to provide excellent curing and color stability in polymeric matrices . Its specific structure allows it to absorb UV light effectively and generate free radicals that initiate polymerization, making it highly valuable in industrial applications.
Properties
CAS No. |
73179-43-8 |
|---|---|
Molecular Formula |
C21H21O4P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diphenyl (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-14-17(2)21(18(3)15-16)25-26(22,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
TZNDMQPVWYWNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
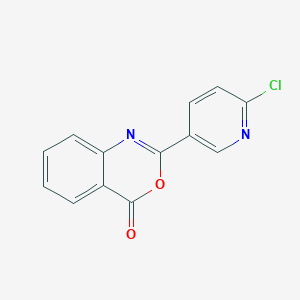
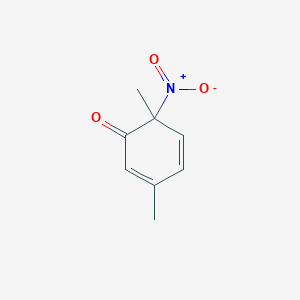
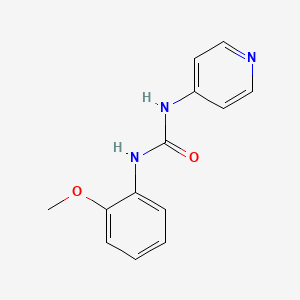
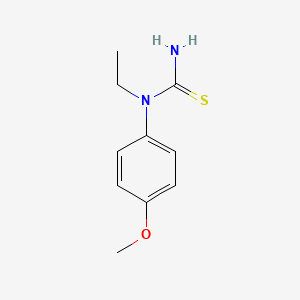
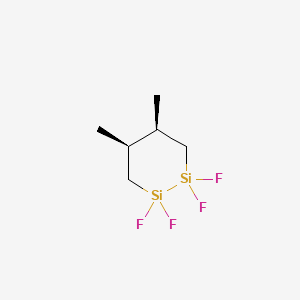
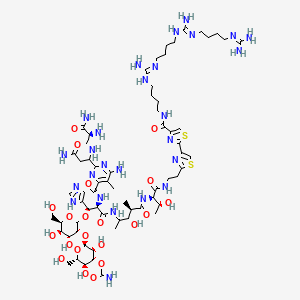

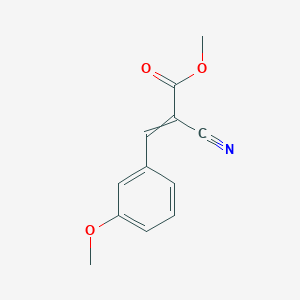
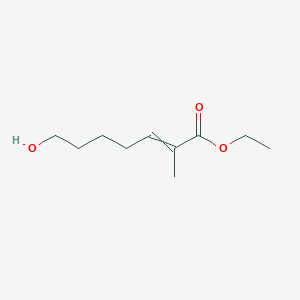

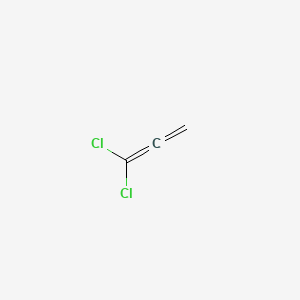
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
